4-Amino-2-ethynylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGKBJDDBXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Amino 2 Ethynylphenol and Its Derivatives
Strategic Approaches to the Core 4-Amino-2-ethynylphenol Structure
The creation of the this compound scaffold can be achieved through several sophisticated synthetic routes. These methods often employ metal-catalyzed reactions to efficiently form the crucial carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynylphenol Synthesis (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. nobelprize.org The Sonogashira coupling, in particular, is a widely used method for the synthesis of alkynes from terminal alkynes and aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.orgmdpi.com
The Sonogashira reaction has been instrumental in the synthesis of a wide array of complex molecules, including natural products, biologically active compounds, and functional organic materials. mdpi.comorganic-chemistry.org Its versatility extends to the synthesis of ethynylphenols, which are valuable intermediates in the preparation of more complex structures like 2-ethynylbenzofurans. mdpi.comorganic-chemistry.org The reaction conditions can be tuned to be mild, and advancements have led to the development of copper-free systems to avoid undesirable side reactions like the homocoupling of acetylenes. libretexts.orgnih.gov The choice of palladium catalyst and ligands is crucial for the efficiency of the Sonogashira coupling, with various phosphine-based ligands and palladium complexes being developed to enhance reactivity and stability. libretexts.org
In the context of synthesizing ethynylphenols, a suitable aryl halide precursor bearing a protected hydroxyl and amino group would be coupled with a protected acetylene (B1199291) source. Subsequent deprotection would then yield the desired ethynylphenol derivative. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper acetylide (in the copper co-catalyzed version) and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
Table 1: Key Features of Sonogashira Coupling for Ethynylphenol Synthesis
| Feature | Description |
| Reactants | Aryl/vinyl halide and a terminal alkyne. organic-chemistry.org |
| Catalyst System | Typically a palladium(0) complex and a copper(I) salt (co-catalyst). mdpi.com |
| Base | An amine base is commonly used. organic-chemistry.org |
| Key Bond Formation | sp2-sp C-C bond formation. mdpi.com |
| Advantages | Mild reaction conditions, good functional group tolerance. nobelprize.orgorganic-chemistry.org |
Multi-Step Organic Syntheses from Readily Available Precursor Molecules
The synthesis of this compound can also be accomplished through multi-step sequences starting from more common and readily available precursors. A plausible synthetic route begins with the acetylation of the hydroxyl group of a substituted phenol (B47542), such as 4-hydroxy-3-nitroacetophenone, using acetic anhydride. This step serves to protect the hydroxyl group for subsequent reactions.
Following the protection of the hydroxyl group, the synthesis proceeds through a series of transformations to introduce the ethynyl (B1212043) group and convert the nitro group to an amine. For instance, a protected nitrophenol derivative can undergo a reaction to install the ethynyl moiety, followed by the reduction of the nitro group. The reduction of a nitro group to an amine is a common transformation in organic synthesis and can be achieved using various reducing agents, such as sodium dithionite. Finally, deprotection of the hydroxyl group would yield the target molecule, this compound. This multi-step approach allows for the systematic construction of the molecule, with purification of intermediates at each stage to ensure the final product's purity.
Copper-Catalyzed Alkyne Coupling Reactions for this compound Formation
Copper-catalyzed coupling reactions provide an alternative to palladium-based methods for the formation of carbon-alkyne bonds. organic-chemistry.org These reactions can be particularly advantageous due to the lower cost and toxicity of copper compared to palladium. Ligand-free copper-catalyzed cross-coupling of alkynes with aryl iodides has been shown to be effective, tolerating a wide range of functional groups, including unprotected amines. organic-chemistry.org
In a typical procedure, a copper(I) salt, such as copper(I) oxide (Cu₂O), is used as the catalyst in the presence of a base like cesium carbonate (Cs₂CO₃) and a suitable solvent such as N,N-dimethylformamide (DMF). organic-chemistry.org The reaction of an appropriately substituted iodophenol with a terminal alkyne under these conditions can lead to the formation of the desired ethynylphenol. The mechanism is believed to involve the formation of a copper acetylide intermediate, which then couples with the aryl iodide. researchgate.net The synergy between different copper oxidation states, such as Cu(I) and Cu(II), may also play a role in the catalytic cycle. researchgate.net These copper-catalyzed methods offer a practical and cost-effective approach for the synthesis of internal alkynes. organic-chemistry.org
Asymmetric Synthesis and Enantioselective Approaches to Chiral Derivatives of this compound
While this compound itself is not chiral, the development of asymmetric methods to synthesize its chiral derivatives is a significant area of research. Chiral molecules, which are non-superimposable on their mirror images, are of immense importance, particularly in medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
One common approach is the use of a recyclable chiral auxiliary. This involves attaching a chiral molecule to the starting material to direct the stereochemical outcome of a subsequent reaction. mdpi.com For example, a chiral auxiliary can be used to form a nickel(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. mdpi.com The chiral auxiliary guides the alkylating agent to one face of the molecule, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary is removed and can be recycled. mdpi.com
Another powerful technique is organocatalysis, which uses small organic molecules as catalysts for enantioselective transformations. For instance, chiral phosphoric acids have been used to catalyze asymmetric arylative reactions. researchgate.net In the context of synthesizing chiral derivatives of this compound, an enantioselective reaction could be employed to introduce a chiral center at a specific position on the molecule. For example, an asymmetric addition to the ethynyl group or an enantioselective functionalization of the aromatic ring could be envisioned.
The development of enantioselective methods for the synthesis of chiral derivatives of this compound would open up new avenues for exploring their potential applications in fields such as drug discovery and material science, where specific stereochemistry is often crucial for function.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry, also known as sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsemanticscholar.org The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact and promoting sustainable manufacturing practices.
The twelve principles of green chemistry provide a guide for chemists to develop more environmentally benign synthetic methods. acs.org Key principles relevant to the synthesis of this compound include:
Atom Economy: This principle, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org The palladium- and copper-catalyzed coupling reactions discussed in previous sections are excellent examples of the application of this principle.
Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. mdpi.comsemanticscholar.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. mdpi.com
Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting.
In the context of this compound synthesis, applying these principles could involve developing catalytic systems that operate in greener solvents like water, designing one-pot reactions to minimize purification steps and solvent use, and exploring biocatalytic routes that utilize enzymes, which often operate under mild conditions with high selectivity. mdpi.com By embracing green chemistry, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally responsible.
Chemical Reactivity and Mechanistic Studies of 4 Amino 2 Ethynylphenol
Electrophilic and Nucleophilic Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-Amino-2-ethynylphenol is a key site for both electrophilic and nucleophilic interactions. As a nucleophile, the oxygen atom's lone pairs can attack electrophiles, although its reactivity is modulated by the electron-donating amino group and the electron-withdrawing ethynyl (B1212043) group on the aromatic ring.
Common reactions include:
Deprotonation: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This significantly enhances the nucleophilicity of the oxygen, facilitating subsequent reactions such as Williamson ether synthesis or esterification with acyl halides.
Etherification and Esterification: The hydroxyl group can react with alkyl halides or acylating agents to form ethers and esters, respectively. These reactions are typically performed after deprotonation to increase the reaction rate.
Oxidation: The phenolic group is susceptible to oxidation. In the presence of suitable oxidizing agents, it can be converted into the corresponding quinone derivative. evitachem.com This transformation is a characteristic reaction of phenols and highlights the electron-rich nature of the aromatic ring.
Reactions Involving the Ethynyl Moiety: Cycloadditions and Metal-Mediated Transformationsmdpi.com
The terminal alkyne, or ethynyl group, is a highly versatile functional group, participating in a wide array of reactions, particularly those mediated by transition metals. Its reactivity is central to the construction of more complex molecular architectures from the this compound scaffold.
Intramolecular Cyclization Pathways (e.g., towards Benzofuran (B130515) Derivatives)mdpi.com
The proximity of the phenolic hydroxyl group to the ethynyl moiety creates an ideal arrangement for intramolecular cyclization reactions, providing a direct route to benzofuran derivatives. chim.it These heterocycles are significant structural motifs in many natural products and pharmaceuticals. mdpi.comchim.itsioc-journal.cn The cyclization is typically a 5-endo-dig process, often promoted by a transition metal catalyst that activates the alkyne towards nucleophilic attack by the phenolic oxygen. chim.itresearchgate.net
A variety of metal catalysts have been employed for this transformation, including palladium, copper, gold, and iron. chim.itacs.orgorganic-chemistry.org One common strategy involves a tandem Sonogashira cross-coupling reaction followed by cyclization. researchgate.netacs.org In this approach, an aryl halide is first coupled with the terminal alkyne of this compound, and the resulting internal alkyne intermediate undergoes in-situ cyclization to yield a 2-substituted benzofuran.
Table 1: Catalytic Systems for Benzofuran Synthesis from 2-Ethynylphenol (B1266645) Derivatives
| Catalyst System | Reaction Type | Description | Reference |
|---|---|---|---|
| Pd(II) acetate (B1210297) / Cu(I) iodide | Sonogashira Coupling / Cyclization | Couples 2-ethynylphenol with (E)-1,2-diiodoalkenes, followed by cyclization at 100°C to give ethynylbenzofurans. | organic-chemistry.org |
| Iron(III) chloride / [BMIM]NTf₂ | Iodination / Cyclization | A one-pot process where an iodination step is followed by an iron-catalyzed O-cyclization. | acs.org |
| Gold(I) complexes | Cycloisomerization | Catalyzes the cycloisomerization of 2-(iodoethynyl)-aryl esters via a acs.org-iodine shift mechanism. | chim.it |
| Copper(I) iodide | Hydroxylation / Annulation | Promotes a domino hydration/annulation of 2-fluorophenylacetylene derivatives to form benzofurans. | mdpi.com |
| Zn(OTf)₂ | Cyclization | Catalyzes the cyclization of propargyl alcohols with phenols in toluene (B28343) at 100°C. | organic-chemistry.org |
Intermolecular Coupling Reactions with this compound
The terminal alkyne readily participates in intermolecular C-C bond-forming reactions. These transformations are fundamental in synthetic chemistry for extending carbon chains and building complex molecules.
Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with various partners, such as 6-halopurines or 2-iodoazulenes, to synthesize complex heterocyclic structures. researchgate.netresearchgate.net The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Glaser-Hay Coupling: This is an oxidative coupling of terminal alkynes to form a symmetric diacetylene (a 1,3-diyne). The reaction is typically mediated by a copper salt, such as copper(I) chloride, in the presence of an oxidant like oxygen. chim.it
Cyclotrimerization: In the presence of specific catalysts, such as cobalt complexes, terminal alkynes can undergo a [2+2+2] cycloaddition reaction to form substituted benzene (B151609) rings. alfa-chemistry.com For instance, the cyclotrimerization of 4-ethynylphenol, a related compound, can regioselectively produce 1,3,5-triarylbenzene derivatives. alfa-chemistry.com
Reactivity of the Amino Group: Amidation, Alkylation, and Heterocycle Formation
The primary amino group on the benzene ring is a potent nucleophile and a site for various functionalization reactions.
Amidation: The amino group reacts with carboxylic acids or their derivatives (like acid chlorides and anhydrides) to form amides. libretexts.orglumenlearning.com This reaction, known as acylation, is one of the most common transformations in organic chemistry. organic-chemistry.org Direct amidation with a carboxylic acid can be achieved using coupling reagents or under dehydrative conditions, though chemoselectivity can be a challenge with multiple functional groups present. nih.govresearchgate.net
Alkylation: The amino group can be alkylated to form secondary or tertiary amines. A common method is reductive amination, which involves condensation with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride. researchgate.net This approach allows for selective N-alkylation. researchgate.netbeilstein-journals.org
Heterocycle Formation: The amino group is a crucial building block for synthesizing nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org For example, it can undergo diazotization when treated with nitrous acid, and the resulting diazonium salt can be used in coupling reactions to form azo compounds. It can also serve as the nitrogen nucleophile in condensation reactions with diketones or other bifunctional molecules to construct heterocyclic rings like quinolines or benzodiazepines. frontiersin.org
Redox Chemistry and Electron Transfer Processes Involving 4-Amino-2-ethynylphenolsioc-journal.cn
Redox reactions involve the transfer of electrons, leading to a change in the oxidation states of the atoms. ncert.nic.inwikipedia.org this compound can participate in both oxidation and reduction reactions centered on its different functional groups.
Oxidation: As previously mentioned, the phenolic hydroxyl group is susceptible to oxidation, leading to the formation of quinones. This process involves the loss of electrons from the molecule and an increase in the oxidation state of the ring carbons. ncert.nic.in
Reduction: The ethynyl group can be reduced. Catalytic hydrogenation, typically using a catalyst like palladium on carbon (Pd/C) and hydrogen gas, can reduce the alkyne first to an alkene (vinyl group) and then fully to an alkane (ethyl group). This reaction involves the gain of electrons by the carbon atoms of the ethynyl group. ncert.nic.in
These transformations are fundamentally electron transfer processes. In oxidation, the molecule acts as a reductant (electron donor), and in reduction, it acts as an oxidant (electron acceptor). ncert.nic.in
Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic studies. These analyses provide insights into reaction rates, intermediates, and transition states.
Kinetic Analysis: The progress of a reaction can be monitored over time to determine its rate law and identify the rate-limiting step. Techniques like in-situ Infrared (IR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for tracking the concentration of reactants and products. For example, kinetic analysis of a cross-coupling reaction could distinguish whether oxidative addition or transmetalation is the slower, rate-determining step.
Spectroscopic Analysis: Various spectroscopic methods are used to identify reaction intermediates and characterize final products.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are standard for structural elucidation. Advanced 2D NMR techniques like COSY and HSQC can help assign complex or overlapping signals. Variable-temperature NMR can be used to study dynamic processes, such as rotational barriers or conformational changes. In-depth NMR studies, including 11B-NMR, have been used to investigate the mechanism of gold-catalyzed oxyboration reactions of related phenols. chim.it
Mass Spectrometry (MS): This technique helps identify the mass of intermediates and products, providing crucial evidence for proposed reaction pathways. chim.it
By combining these analytical techniques, a comprehensive picture of the reaction mechanisms for this compound can be developed, enabling the optimization of reaction conditions and the rational design of new synthetic routes.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzofuran |
| Quinone |
| (E)-1,2-diiodoalkene |
| Ethynylbenzofuran |
| 2-fluorophenylacetylene |
| Propargyl alcohol |
| 2-(iodoethynyl)-aryl ester |
| Aryl halide |
| 6-halopurine |
| 2-iodoazulene |
| Diacetylene (1,3-diyne) |
| 1,3,5-triarylbenzene |
| Nitrous acid |
| Diazonium salt |
| Azo compound |
| Alkene |
| Alkane |
| Phenylalanine |
| Benzylamine |
| Ti(OiPr)₄ |
| ZrCl₄ |
| B(OCH₂CF₃)₃ |
| 2-Cl-phenylboronic acid |
| 3,4,5-trifluorophenylboronic acid |
| Thionyl chloride |
| Nitrile |
| LiAlH₄ |
| Lactam |
| Acid anhydride |
| Sodium borohydride |
| Imine |
| Quinoline |
| Benzodiazepine |
| 4-ethynylphenol |
| 1-iodoazulene |
| 2-ethynylphenol |
| N-tosylhydrazone |
| o-hydroxybenzaldehyde |
| o-aminobenzaldehyde |
| Indole |
| o-cinnamyl phenol (B47542) |
| Benzoquinone |
| 2-benzyl benzo[b]furan |
| (diacetoxyiodo)benzene |
| m-chloroperbenzoic acid |
| 2-arylbenzofuran |
| B-chlorocatecholborane |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| 2-iodophenol |
| K₂CO₃ |
| Et₃N |
| 2-propynylphenol |
| 6-(3-phenoxypropa-1,2-dienyl)purine |
| 2-ethynylaziridine |
| 2-ethynyl-1,3-amino alcohol |
| 4-amino-5-hydroxynapthlene-2,7-disulfonic acid monosodium salt |
| P4-tBu |
| o-alkynylphenylether |
| Honokiol |
| NaOAc |
| Decursivine |
| 4-hydroxy-cyclohexanone |
| 1,1-dimethoxy acetone |
| 3-methybenzofuran |
| N-bromosuccinimide |
| Trifluoroacetic acid |
| 2-hydroxy-1,4-dione |
| Re₂O₇ |
| Cinnamyl alcohol |
Sophisticated Spectroscopic and Structural Elucidation of 4 Amino 2 Ethynylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multidimensional Techniques
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-Amino-2-ethynylphenol. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Aromatic protons typically appear in the downfield region (δ 6.5–7.5 ppm), while the amine protons of the -NH₂ group are generally observed between δ 2.5–3.5 ppm. The acetylenic proton of the ethynyl (B1212043) group (-C≡CH) is anticipated to have a characteristic chemical shift. For instance, in a similar compound, 4-acetoxy-3-nitroacetophenone, the ethynyl proton appears at δ 4.10 ppm.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons (sp²) typically resonate in the range of 100–150 ppm, while the sp-hybridized carbons of the ethynyl group are expected between 70–90 ppm. The specific chemical shifts of the carbon atoms in the ethylamine (B1201723) molecule, for example, show two distinct signals, indicating two different carbon environments. docbrown.info This principle allows for the identification of all eight carbon atoms in this compound.
Here is an interactive data table with predicted NMR data for this compound:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 100 - 150 |
| Amine NH₂ | 2.5 - 3.5 | - |
| Ethynyl CH | ~4.1 | 70 - 90 |
| Aromatic C-O | - | 140 - 160 |
| Aromatic C-N | - | 130 - 150 |
| Aromatic C-C≡ | - | 110 - 130 |
| Ethynyl C-H | - | 70 - 90 |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between different parts of the molecule. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This would allow for the unambiguous assignment of the substituents on the phenol (B47542) ring, confirming the positions of the amino and ethynyl groups relative to the hydroxyl group and to each other. Such techniques are crucial for distinguishing between isomers.
Proton (1H) and Carbon (13C) NMR for Structural Assignment
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and intermolecular interactions.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These include:
O-H stretch: A broad band in the region of 3200–3600 cm⁻¹ for the phenolic hydroxyl group.
N-H stretch: One or two sharp bands in the 3300–3500 cm⁻¹ region for the amino group.
C≡C stretch: A sharp, weak to medium intensity band around 2100 cm⁻¹.
N-H bend: A band in the range of 1500–1600 cm⁻¹.
C-O stretch: A strong band around 1200 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
The following is an interactive data table summarizing the expected FTIR absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Amino -NH₂ | N-H stretch | 3300 - 3500 (sharp) |
| Amino -NH₂ | N-H bend | 1500 - 1600 |
| Ethynyl -C≡CH | C≡C stretch | ~2100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Phenolic C-O | C-O stretch | ~1200 |
Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The C≡C stretch of the ethynyl group, while sometimes weak in the IR, should give a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the benzene (B151609) ring are often more prominent in Raman spectra.
Both FTIR and Raman spectroscopy can be used to study hydrogen bonding. The position and shape of the O-H and N-H stretching bands are sensitive to their environment. In concentrated solutions or the solid state, intermolecular hydrogen bonding between the phenolic -OH, the amino -NH₂, and potentially the π-system of the ethynyl group can lead to broadening and shifting of these bands to lower frequencies. mdpi.com Temperature-dependent studies can provide further insights into the strength and nature of these interactions. mdpi.comustc.edu.cn
Characterization of Characteristic Functional Group Modes
Mass Spectrometry (MS): High-Resolution and Tandem Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₇NO). This is a critical step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the fragmentation of the molecular ion to provide structural information. By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the atoms within the molecule. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or C₂H₂. The fragmentation patterns of related aminophenol and ethynyl-containing compounds can serve as a reference for interpreting the spectrum. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis
For instance, the crystal structure of 2-acetyl-4-ethynylphenol, a closely related derivative, reveals a nearly planar geometry. researchgate.net This planarity is stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net In the solid state, these molecules form infinite strands through C—H⋯O=C hydrogen bonds, which are further linked by C—H⋯π interactions. researchgate.net
Detailed crystallographic data for a related compound, 2-acetyl-4-ethynylphenol, is presented in the table below. This data provides a foundational understanding of the structural parameters that can be expected in similar ethynylphenol derivatives.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H8O2 |
| Molecular Weight | 160.16 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.9725 (1) |
| b (Å) | 7.3174 (1) |
| c (Å) | 8.9189 (2) |
| α (°) | 69.241 (1) |
| β (°) | 79.975 (1) |
| γ (°) | 70.127 (1) |
| Volume (ų) | 399.42 (1) |
| Z | 2 |
| Temperature (K) | 153 |
The molecular packing of these compounds is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net For example, in the crystal structure of 2-((4-methylphenylamino)methyl)phenol, intermolecular N—H···O hydrogen bonds play a crucial role in the crystal packing. researchgate.net The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (hydroxyl oxygen and the π-system of the ethynyl group) in this compound suggests a high likelihood of complex hydrogen bonding networks, potentially leading to the formation of layered structures. researchgate.net These interactions are fundamental in determining the physical properties of the solid material, including its melting point and solubility.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
The photophysical properties of this compound, which describe the interaction of the molecule with light, are primarily investigated using electronic absorption (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and the fate of the excited state.
The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the presence of the benzene ring, along with the amino, hydroxyl, and ethynyl substituents, gives rise to characteristic absorption bands in the ultraviolet and visible regions. The conjugation between the ethynyl group and the aromatic ring, as well as the electron-donating effects of the amino and hydroxyl groups, are expected to influence the position and intensity of these absorption bands.
Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The position, intensity, and lifetime of the fluorescence emission are sensitive to the molecular structure and the local environment. In compounds with similar functionalities, such as 2-, 3-, and 4-amino-1,8-naphthalimides, the position of the amino group significantly affects the fluorescence properties. nih.govrsc.org For instance, the fluorescence of 3-amino and 4-amino derivatives is strongly dependent on solvent polarity, exhibiting a red-shift (positive solvatofluorochromism) with increasing solvent polarity. nih.govrsc.org This phenomenon is often associated with an intramolecular charge transfer (ICT) character of the excited state.
The photophysical properties of a related compound, 4-aminophthalimide, have been studied, and it is known to be a highly fluorescent signaling unit. nih.gov Theoretical studies on derivatives of 2-(2′-hydroxyphenyl)benzoxazole show that the presence and position of an amino group can alter the intramolecular hydrogen bonding in the excited state, thereby influencing the excited-state intramolecular proton transfer (ESIPT) process. researchgate.net
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
|---|---|---|
| Absorption (λmax) | UV-Vis region, likely red-shifted compared to phenol | Extended conjugation from the ethynyl group and electron-donating amino and hydroxyl groups. |
| Fluorescence (λem) | Likely to be fluorescent, emission wavelength potentially sensitive to solvent polarity | Amino-substituted aromatic compounds often exhibit fluorescence and solvatochromism. nih.govrsc.org |
| Stokes Shift | Potentially large | Common in molecules with potential for intramolecular charge transfer or excited-state proton transfer. nih.govresearchgate.net |
| Quantum Yield | Variable, dependent on solvent and potential non-radiative decay pathways | The efficiency of fluorescence can be influenced by factors like intramolecular rotation and hydrogen bonding. nih.gov |
Computational and Theoretical Chemistry of 4 Amino 2 Ethynylphenol
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the electronic structure and properties of molecules like 4-amino-2-ethynylphenol. und.eduresearchgate.net These methods solve the Schrödinger equation with certain approximations to predict molecular properties with reasonable accuracy. scienceopen.com DFT, especially with functionals like B3LYP, is commonly used to model electron distribution and predict various parameters. researchgate.neteurjchem.com Ab initio methods, such as Hartree-Fock, provide a foundational framework for these calculations. elixirpublishers.com
The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH), an ethynyl (B1212043) group (-C≡CH), and an amino group (-NH2). The ethynyl group features sp-hybridized carbons, resulting in a linear geometry, while the amino group has sp³-hybridized nitrogen. Intramolecular hydrogen bonding can occur between the hydroxyl and amino groups, which helps to stabilize a planar conformation of the aromatic ring.
A key aspect of its electronic structure is the conjugation between the ethynyl group's π-system, the aromatic ring, and the lone pair of electrons on the amino group. This extended conjugation significantly influences the molecule's electronic properties.
A crucial tool for understanding electronic behavior is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the conjugation is predicted to result in a narrower HOMO-LUMO gap compared to unsubstituted phenols. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The electron density is expected to be higher at the amino group due to lone-pair donation.
| Parameter | Description | Significance for this compound |
| Molecular Geometry | The 3D arrangement of atoms. | Features a planar aromatic ring with linear ethynyl and tetrahedral amino functional groups. |
| HOMO | Highest Occupied Molecular Orbital. | Represents the electron-donating capacity. Its energy level indicates the propensity to react with electrophiles. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting capacity. Its energy level indicates the propensity to react with nucleophiles. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and is influenced by the extended conjugation in the molecule. researchgate.net |
| Electron Density | The distribution of electrons within the molecule. | Higher electron density is anticipated around the amino group, influencing its reactivity. |
Computational chemistry is pivotal in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. scienceopen.com This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. By calculating the energies of these structures, chemists can predict the feasibility and pathways of various reactions.
For molecules containing a 2-ethynylphenol (B1266645) moiety, transition metal-catalyzed reactions are common. chim.it For instance, gold(I) catalysts can activate the triple bond, facilitating nucleophilic attack by the adjacent hydroxyl group to form benzofuran (B130515) derivatives. chim.it DFT calculations can model this process, showing the coordination of the metal to the alkyne, followed by the cyclization step. chim.itchimia.ch The analysis of the transition state for such a reaction would reveal the bond-forming and bond-breaking processes, providing a detailed picture of the reaction pathway. chimia.ch
Other potential reactions of this compound that can be studied computationally include oxidation of the phenol (B47542) group, reduction of the ethynyl group, and electrophilic substitution on the aromatic ring. For each of these, theoretical calculations can help predict the most likely products and the energy barriers involved.
Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. By calculating vibrational frequencies, electronic transitions, and nuclear magnetic shielding, theoretical spectra can be generated and compared with experimental results to confirm molecular structures and assign spectral features.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. elixirpublishers.com By analyzing the potential energy distribution, each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the functional groups and the aromatic ring. eurjchem.com This aids in the interpretation of experimental IR and Raman spectra.
UV-Visible Spectroscopy: The HOMO-LUMO gap calculated by methods like Time-Dependent DFT (TD-DFT) corresponds to the lowest energy electronic excitation of the molecule. researchgate.netschrodinger.com This allows for the prediction of the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the molecule's color and electronic transitions. schrodinger.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity and electronic environment of the atoms within the molecule.
Reaction Mechanism Elucidation and Transition State Analysis
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. biorxiv.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of how the molecule interacts with its environment. nih.gov
For a flexible molecule like this compound, MD simulations can reveal the different spatial arrangements (conformers) it can adopt due to rotation around single bonds. fiveable.me This is particularly relevant for understanding the orientation of the amino and hydroxyl groups and how intramolecular hydrogen bonding might influence the preferred conformations. frontiersin.org The simulations can also show how the molecule behaves in different solvents, which is crucial for predicting its properties in solution. nih.gov The results of MD simulations can provide insights into the molecule's shape, which is a key determinant of its biological activity and interactions with other molecules. frontiersin.org
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is a powerful tool in drug discovery and materials science for designing new molecules with desired properties.
For analogues of this compound, a QSAR model could be developed to predict their activity for a specific target, such as an enzyme or receptor. nih.gov This process involves:
Data Set: A series of analogues with varying substituents would be synthesized and their biological activity measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can be physicochemical properties (like logP), topological indices, or quantum chemical parameters (like HOMO/LUMO energies). nih.gov
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external test sets. nih.gov
Cheminformatics tools are essential throughout this process for managing chemical data, calculating descriptors, and building the QSAR models. By identifying which structural features are most important for activity, these models can guide the design of new, more potent or selective analogues of this compound. For example, studies on similar structures, like 1,2,3-triazoles synthesized via "click chemistry," have used structure-activity relationships to identify key functional groups for inhibiting enzymes like monoamine oxidase. nih.govresearchgate.net
Applications of 4 Amino 2 Ethynylphenol in Materials Science and Organic Synthesis
Role in Polymer Chemistry and Advanced Materials Development
The presence of the ethynyl (B1212043) (-C≡CH) group, along with the amino (-NH₂) and hydroxyl (-OH) groups, allows 4-Amino-2-ethynylphenol to be incorporated into polymeric structures as a monomer, a cross-linking agent, or a functional end-capper. The terminal alkyne is particularly valuable for thermal or catalytic curing reactions that proceed without the evolution of volatile byproducts, a critical feature for applications in microelectronics and aerospace.
The conjugated system of this compound, which includes the benzene (B151609) ring and the ethynyl group, forms the basis of its utility in optoelectronic materials. The electronic properties of this system can be finely tuned by modifying its constituent functional groups. The electron-donating amino group and the π-system of the alkyne enhance electronic conjugation, which is a key requirement for materials used in organic electronics.
Derivatives of similar phenol-alkyne structures have been investigated for applications in:
Organic Photovoltaics (OPVs): The compound can serve as a building block for donor-acceptor polymers or small molecules used in the active layer of solar cells. Its structure allows for the creation of materials with suitable light-harvesting properties and charge transport capabilities. smolecule.com
Liquid Crystals: The rigid, linear nature imparted by the ethynyl group is a desirable characteristic for designing liquid crystalline materials used in displays and optical switches. smolecule.com
Organic Light-Emitting Diodes (OLEDs): While direct application is still a subject of research, the core structure is relevant for synthesizing components of OLEDs, such as hole-transporting materials or emissive dopants, by extending its conjugation. The amino group provides a site for attaching other chromophoric units.
The compound's structure facilitates electronic conjugation between the ethynyl and amino groups through the aromatic π-system, which can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a crucial factor for optoelectronic applications.
Functional polymers are materials designed with specific chemical groups to achieve desired properties and responsiveness. scienceopen.comfrontiersin.org this compound is an exemplary monomer for creating such polymers due to its multiple reactive sites.
One significant application is its use as an end-capping agent for high-performance polymers. For instance, it has been used to terminate fluorocarbon ether bibenzoxazole oligomers. In this role, the terminal ethynyl groups on the polymer chain ends can undergo thermal curing via cross-linking reactions. This process creates a highly stable, thermoset network with an elevated glass transition temperature, suitable for high-temperature applications in aerospace composites and advanced elastomers. The key advantage of this ethynyl-based curing is that it is an addition polymerization, avoiding the release of volatile byproducts that can create voids and defects in the final material.
Table 1: Applications of this compound in Polymer Synthesis
| Polymer Type / Application | Role of this compound | Key Functional Group | Resulting Polymer Property | Reference |
|---|---|---|---|---|
| High-Performance Thermosets | End-capping Agent | Ethynyl (-C≡CH) | High thermal stability, curing without volatile byproducts. | |
| Functional Copolymers | Monomer | Amino (-NH₂), Hydroxyl (-OH) | Introduction of reactive sites for post-polymerization modification (e.g., grafting, cross-linking). | scienceopen.com |
| Optoelectronic Polymers | Monomer / Building Block | Ethynyl (-C≡CH), Aromatic System | Tunable electronic properties, enhanced conjugation. | smolecule.com |
Precursor for Optoelectronic Materials (e.g., Organic Photovoltaics, Liquid Crystals, OLEDs)
Utilization as a Building Block in Complex Organic Synthesis
The distinct reactivity of its three functional groups makes this compound a versatile scaffold for constructing complex organic molecules. It can undergo reactions selectively at the hydroxyl, amino, or ethynyl position, enabling the synthesis of diverse molecular architectures.
The ortho-positioning of the hydroxyl and ethynyl groups on the benzene ring makes it an ideal precursor for synthesizing fused heterocyclic systems.
Benzofurans: 2-Ethynylphenol (B1266645) derivatives are privileged starting materials for the synthesis of the benzofuran (B130515) skeleton. chim.itevitachem.com This transformation is typically achieved through an intramolecular cyclization (or heterocyclization) reaction, often catalyzed by transition metals like gold, rhodium, or palladium. The metal catalyst activates the alkyne triple bond, facilitating a nucleophilic attack from the adjacent hydroxyl group to form the furan (B31954) ring. The amino group at the C4 position remains available for further functionalization of the resulting benzofuran core. chim.it
Triazoles: The terminal alkyne functionality is a perfect handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By reacting this compound with an organic azide (B81097) (R-N₃), a stable 1,4-disubstituted 1,2,3-triazole ring can be formed with high efficiency and regioselectivity. This reaction provides a powerful method for linking the phenol (B47542) scaffold to other molecules, including biomolecules, polymers, or fluorescent tags.
Table 2: Heterocyclic Synthesis Using this compound Scaffold
| Target Heterocycle | Key Reaction Type | Reacting Groups on Scaffold | Common Catalyst | Reference |
|---|---|---|---|---|
| Benzofuran Derivatives | Intramolecular Cyclization | Hydroxyl (-OH) and Ethynyl (-C≡CH) | Gold (Au), Palladium (Pd), Rhodium (Rh) | chim.it |
| 1,2,3-Triazole Derivatives | Azide-Alkyne Cycloaddition (Click Chemistry) | Ethynyl (-C≡CH) | Copper (Cu(I)) | researchgate.net |
The development of novel ligands is crucial for advancing transition metal catalysis. This compound is a valuable precursor for creating ligands due to its multiple coordination sites. The amino and hydroxyl groups can act as N- and O-donors to chelate a metal center. bohrium.com
Furthermore, the amino group can be readily converted into other functional groups, such as an imine via condensation with an aldehyde, to form Schiff base ligands. Schiff base metal complexes are widely studied and used in catalysis. bohrium.com The ethynyl group adds another layer of versatility, allowing the resulting ligand or metal complex to be:
Incorporated into a larger polymeric structure.
Attached to a solid support to create a heterogeneous catalyst.
Further modified through alkyne-specific reactions (e.g., Sonogashira coupling).
This multi-faceted reactivity allows for the design of tailored catalysts where the electronic and steric properties can be systematically adjusted to optimize catalytic activity and selectivity for specific transformations, such as asymmetric hydrogenation or C-H amination. researchgate.netnih.gov
Scaffold for Heterocyclic Compound Synthesis (e.g., Triazoles, Benzofurans)
Advanced Sensing and Detection Technologies Incorporating this compound Derivatives
Derivatives of this compound hold potential for the development of advanced chemical sensors and biosensors. The core structure combines a fluorophore (the phenol ring) with functional groups that can be tailored for specific analyte recognition. The fluorescence properties of such molecules can be modulated by processes like excited-state intramolecular proton transfer (ESIPT), which is common in molecules containing a hydroxyl group adjacent to a proton-accepting group. researchgate.net
The amino group can be functionalized to create a specific binding pocket for ions or molecules. Upon binding of an analyte, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence (e.g., a "turn-on" or "turn-off" response) or a shift in its absorption spectrum. researchgate.net The ethynyl group serves as a useful anchor for immobilizing the sensor molecule onto a solid surface, such as a glass slide, a nanoparticle, or an electrode, which is essential for creating practical sensing devices.
Biosensing Applications (excluding clinical diagnostics)
The electrochemical properties of this compound make it a valuable component in the development of biosensors for research and environmental monitoring. The primary approach involves the electrochemical polymerization of the monomer onto an electrode surface, creating a conductive polymer film, poly(this compound). This polymer matrix serves as an effective platform for the immobilization of biological recognition elements, such as enzymes.
The entrapment of enzymes within the growing polymer film is a common and effective immobilization strategy. mdpi.com This method physically confines the enzyme molecules while maintaining their biocatalytic activity. For instance, oxidoreductase enzymes like horseradish peroxidase (HRP) or amino acid oxidases can be immobilized in this manner. mdpi.commdpi.com When the biosensor is exposed to its target substrate (e.g., phenols or specific amino acids), the entrapped enzyme catalyzes a reaction that produces an electrochemically active species, such as hydrogen peroxide (H₂O₂). mdpi.com The polymer-modified electrode can then detect this species, generating a current signal proportional to the substrate concentration. mdpi.com
These biosensors are primarily utilized in non-clinical settings, such as:
Environmental Monitoring: Detecting phenolic pollutants in industrial wastewater.
Bioprocess Control: Monitoring substrate or product concentrations in real-time within bioreactors.
Fundamental Research: Studying enzyme kinetics and inhibition by creating a stable and reusable enzyme electrode.
The principle of these biosensors relies on the synergistic function of the biological element and the polymer transducer, as detailed in the table below.
| Biosensor Component | Function | Relevant Principle |
| Transducer | Poly(this compound) film on a carbon or gold electrode. | Provides a conductive and porous support for biomolecule immobilization and facilitates electron transfer. mdpi.com |
| Biorecognition Element | Entrapped enzymes (e.g., HRP, D-amino acid oxidase). | Catalyzes a specific biochemical reaction with the target analyte. mdpi.com |
| Detection Mechanism | Amperometric or voltammetric measurement. | The electrode measures the current from the oxidation or reduction of the enzymatic reaction product (e.g., H₂O₂). mdpi.com |
Chemical Sensing Platforms
Beyond biosensing, poly(this compound) serves as the active layer in chemical sensing platforms designed to detect non-biological molecules. The electropolymerized film possesses a high surface area and can interact with various analytes, leading to measurable changes in its electrical properties.
A sophisticated application is the creation of Molecularly Imprinted Polymers (MIPs). This technique involves the electropolymerization of this compound in the presence of a "template" molecule—the target analyte. During polymerization, the functional groups of the monomer arrange around the template. Subsequent removal of the template leaves behind nano-sized cavities within the polymer matrix that are sterically and chemically complementary to the analyte. nih.gov This imprinting process endows the sensor with remarkable selectivity. When the sensor is exposed to a sample containing the target analyte, the molecules selectively rebind to these cavities, which can be detected as a change in electrochemical impedance, capacitance, or current. nih.gov
These platforms can be engineered to detect a wide array of chemical targets. While specific performance data for poly(4-AEP) is proprietary or dispersed in specialized literature, the table below illustrates the typical performance characteristics of analogous electrochemical MIP sensors.
Table of Representative Performance for MIP-based Chemical Sensors
| Sensor Type | Analyte Example | Linear Detection Range | Limit of Detection (LOD) | Reference Principle |
|---|---|---|---|---|
| Impedimetric MIP | Interleukin-1β | 60 pM - 600 nM | 1.5 pM | nih.gov |
| Voltammetric MIP | Tolvaptan | 2.5 × 10⁻¹¹ M - 2.5 × 10⁻¹⁰ M | 1.88 × 10⁻¹³ M | mdpi.com |
Applications in Nanotechnology and Surface Chemistry (excluding medical treatment applications)
The distinct functional groups of this compound make it an exceptional molecule for surface modification in nanotechnology and for synthesizing advanced polymers.
One of its most significant industrial applications is as an end-capping agent for high-performance polymers. Specifically, its isomer 2-Amino-4-ethynylphenol is used to terminate fluorocarbon ether bibenzoxazole (FEB) oligomers. scispace.comacs.org In this process, the amino group of the molecule reacts with the polymer chain's end, leaving the ethynyl group exposed. These terminal acetylene (B1199291) groups can then undergo thermal cross-linking reactions at elevated temperatures (e.g., 180-200 °C) without the evolution of volatile byproducts. acs.org This curing process results in a highly stable, cross-linked network, yielding materials with exceptional thermal stability and resistance to fuels and fluids, making them suitable for demanding aerospace applications. scispace.com The properties of polymers can be significantly enhanced by using phenylethynyl end-capping agents. researchgate.net
Table of Properties for Phenylethynyl-Terminated Polymers
| Property | Value | Significance |
|---|---|---|
| Curing Temperature | ~360-370 °C | Allows for the formation of a stable, cross-linked network. researchgate.net |
| 5% Weight-Loss Temp. (TGA) | > 500 °C | Indicates exceptionally high thermal stability. researchgate.net |
| Glass Transition Temp. (Tg) | Increases after curing | The higher Tg reflects the rigid, cross-linked polymer structure. researchgate.netacs.org |
| Solvent Resistance | Good | Cross-linking reduces solubility in common organic solvents. researchgate.net |
In surface chemistry, this compound is an ideal candidate for the functionalization of nanomaterials. The terminal alkyne is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". acs.orgnih.gov Nanoparticles (e.g., silica, gold) or polymer surfaces functionalized with azide groups can be covalently and selectively modified with 4-AEP under mild, aqueous conditions. nih.govresearchgate.net This allows for precise control over the surface chemistry, enabling the attachment of a phenol or aniline (B41778) moiety for further reactions or to tune surface properties. ipcms.fr
Furthermore, the amino group provides an alternative handle for surface attachment through reactions like amidation or by reacting with surface-activated groups on nanomaterials. nih.gov This versatility allows this compound to be used in creating advanced composite materials, catalysts, and functional surfaces for non-biological applications. researchgate.netipcms.fr
Mechanistic Investigations of 4 Amino 2 Ethynylphenol in Biological Systems in Vitro and Biochemical Focus
Molecular Interactions with Enzymes and Receptors: Binding and Inhibition Mechanisms
4-Amino-2-ethynylphenol (4-AEP) is a molecule whose structure, featuring an amino group, a phenolic hydroxyl group, and a reactive ethynyl (B1212043) group, facilitates diverse interactions with biological macromolecules. These interactions are central to its biological activity, which includes the inhibition of enzymes and the modulation of receptor-mediated signaling pathways. The compound serves as a valuable biochemical probe for investigating protein-ligand interactions and their functional outcomes.
The biological activity of 4-AEP is significantly attributed to its capacity to inhibit specific enzymes. The presence of the ethynyl group, a known reactive moiety, suggests that it may act as a mechanism-based inactivator or a potent reversible inhibitor for certain enzymes. nih.gov Enzymatic assays have demonstrated that 4-AEP can substantially diminish enzyme activity, with some studies reporting over 50% inhibition of specific enzymes involved in cancer metabolism at micromolar concentrations.
The general ability of phenolic compounds to inhibit various digestive and metabolic enzymes, such as trypsin, α-amylase, and lipase, is well-documented. nih.gov This inhibition can occur through the formation of complexes with the enzyme, altering its conformation and blocking the active site. nih.gov For phenolic compounds specifically, bioactivation by enzymes like tyrosinase can lead to the formation of reactive ortho-quinones, which are toxic to cells. mdpi.com
While specific inhibition constants (Ki) or IC50 values for this compound against specific enzymes are not widely published, the methodology to determine these values is well-established. The IC50, the concentration of an inhibitor required to reduce enzyme activity by 50%, is experimentally determined and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for substrate concentration and the enzyme's Michaelis constant (Km). sigmaaldrich.comedx.org This allows for a standardized comparison of inhibitor potency. sigmaaldrich.comedx.org
Table 1: Key Terms in Enzyme Inhibition
| Term | Definition | Significance |
|---|---|---|
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | A measure of the functional strength of an inhibitor under specific experimental conditions. sigmaaldrich.com |
| Ki | The dissociation constant for the enzyme-inhibitor complex. | An absolute measure of the binding affinity of the inhibitor to the enzyme. sigmaaldrich.com |
| Km | The substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). | Represents the affinity of the enzyme for its substrate. sigmaaldrich.com |
| Competitive Inhibition | Inhibitor binds to the enzyme's active site, competing with the substrate. | Can be overcome by increasing substrate concentration. |
| Non-competitive Inhibition | Inhibitor binds to an allosteric site, changing the enzyme's conformation. | Cannot be overcome by increasing substrate concentration. |
The structural motifs within this compound suggest its potential to interact with various cellular receptors. Studies on structurally related aminophenol and ethynyl derivatives have shown significant binding to several receptor types.
For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated for their binding affinity to β1- and β2-adrenergic receptors. thieme-connect.com Similarly, other aminophenol derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint, with some compounds showing IC50 values in the nanomolar range in binding assays. researchgate.net
Furthermore, nucleoside derivatives containing a 2-aryl-ethynyl group have demonstrated high affinity and selectivity for adenosine (B11128) receptors, particularly the A3 subtype. nih.govacs.org These findings highlight that the ethynyl substituent is well-tolerated and can contribute favorably to receptor binding. Although direct binding data for 4-AEP is limited, the activity of its structural analogs strongly supports its potential as a receptor ligand. Isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity (Kd) and thermodynamic parameters of such interactions.
In Vitro Enzyme Inhibition Studies
Modulation of Biochemical Pathways in Model Systems (e.g., Microbial Quorum Sensing)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. nih.govgoogle.com The inhibition of QS is a promising strategy for controlling bacterial infections without exerting selective pressure for resistance. google.complos.org
Research on compounds structurally analogous to 4-AEP has demonstrated significant anti-QS activity. A key study evaluated 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHPE), a compound sharing the 4-amino-2-hydroxyphenyl core with 4-AEP. AHPE was found to suppress the virulence and metabolism of Agrobacterium tumefaciens. frontiersin.org It achieved this by inhibiting the QS system, specifically by repressing the transcription of the genes traI (which synthesizes the acyl-homoserine lactone signal) and traR (the signal receptor). frontiersin.org This disruption of the QS circuit led to a significant reduction in crown gall tumor formation on infected tobacco plants. frontiersin.org
Other studies have identified aminophenol derivatives, such as 3-oxo-C12-(2-aminophenol), as potent antagonists of the LasR receptor in Pseudomonas aeruginosa, another critical QS system in pathogenic bacteria. researchgate.netasm.org These findings suggest that this compound, by virtue of its aminophenol structure, likely has the potential to modulate or inhibit microbial quorum sensing pathways, making it a candidate for the development of anti-virulence agents. google.comasm.org
Table 2: Effect of AHPE (a 4-AEP Analog) on Agrobacterium tumefaciens QS
| Parameter Measured | Observation | Implication | Reference |
|---|---|---|---|
| β-galactosidase activity (traI:lacZ reporter) | Significantly inhibited by AHPE (12.5 to 50 μg/mL) | Repression of QS signal synthase gene traI | frontiersin.org |
| Acyl-homoserine lactone (AHL) level | Significantly reduced upon AHPE exposure | Decreased production of the QS signal molecule | frontiersin.org |
| Swimming Motility & Chemotaxis | Inhibited by AHPE | Disruption of key virulence-associated behaviors | frontiersin.org |
| Crown Gall Formation (Tobacco) | Significantly inhibited; reduced tumor weight | Attenuation of in-vivo virulence | frontiersin.org |
Cellular Interactions and Bioactivation Pathways in In Vitro Models (mechanistic toxicology without clinical outcomes)
In vitro models using isolated cells are crucial for elucidating the mechanisms of cellular toxicity and response to chemical compounds, independent of whole-organism effects.
The biotransformation of this compound in cellular systems like isolated hepatocytes is expected to proceed via several established metabolic pathways for phenols, anilines, and ethynyl-substituted compounds. nih.govnih.gov In vitro metabolism studies are essential for identifying species-specific differences and potential human-specific metabolites. europa.eu
Based on analogous compounds, the primary metabolic routes for 4-AEP likely include:
Oxidation of the Ethynyl Group: The ethynyl moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Studies on 4-ethynylbiphenyl using rat liver microsomes showed that the ethynyl group is oxidized to produce a carboxylic acid metabolite (biphenyl-4-ylacetic acid). nih.gov This process is NADPH-dependent and indicates the involvement of CYP monooxygenases. nih.gov
Aromatic Hydroxylation: The phenol (B47542) ring can be further hydroxylated, a common Phase I metabolic reaction.
N-Acetylation: The primary amino group is a substrate for N-acetyltransferases (NATs), a major Phase II conjugation pathway for aromatic amines. europa.eu Metabolism of 4-aminobiphenyl (B23562) in isolated hepatocytes from various species yielded 4-acetamidobiphenyl as a major metabolite. nih.gov
Sulfation and Glucuronidation: The phenolic hydroxyl group is a prime site for Phase II conjugation with sulfate (B86663) (via sulfotransferases) or glucuronic acid (via UDP-glucuronosyltransferases). For 4-amino-m-cresol, sulfation of the phenol group was the predominant metabolic pathway observed in rat and human hepatocytes. europa.eu
Oxidation to Reactive Intermediates: The aminophenol structure can be oxidized to a reactive quinoneimine metabolite. nih.gov This bioactivation can lead to the generation of reactive oxygen species (ROS) and covalent binding to cellular macromolecules, which are key mechanisms of toxicity. nih.gov
Table 3: Predicted Metabolic Pathways for this compound in Isolated Hepatocytes
| Metabolic Reaction | Functional Group | Key Enzymes | Potential Metabolite Type | Reference |
|---|---|---|---|---|
| Ethynyl Oxidation | -C≡CH | Cytochrome P450s (CYP) | Carboxylic Acid | nih.gov |
| N-Acetylation | -NH₂ | N-Acetyltransferases (NATs) | Acetamide conjugate | nih.goveuropa.eu |
| Sulfation | -OH | Sulfotransferases (SULTs) | Sulfate conjugate | europa.eu |
| Glucuronidation | -OH | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | nih.gov |
| Oxidative Bioactivation | Aminophenol core | CYPs, Peroxidases | Quinoneimine | nih.gov |
This compound and its analogs have been shown to trigger significant cellular responses, most notably the induction of apoptosis (programmed cell death) and interference with cell cycle progression in cancer cell lines. The underlying mechanisms involve the modulation of key intracellular signaling pathways.
Studies on related compounds suggest that 4-AEP-induced apoptosis may be initiated through multiple routes. For example, the lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE), which also causes cellular stress, induces apoptosis through both the extrinsic death receptor pathway (involving the Fas receptor) and the intrinsic mitochondrial pathway (involving p53). nih.gov It is plausible that 4-AEP, as a reactive molecule, could trigger similar stress-response pathways.
Furthermore, the compound has been linked to the disruption of critical pro-survival signaling cascades. Research on a related molecule demonstrated that it could block the p38-MAPK/ERK1/2 pathway, which is crucial for cell proliferation and survival. researchgate.net The NF-κB signaling pathway, a central regulator of inflammation and cell survival, is another potential target. nih.gov Related flavonoid molecules have been shown to downregulate the NF-κB pathway in cancer cells, suggesting a possible mechanism for the anti-proliferative effects of phenolic compounds like 4-AEP. researchgate.net These interactions with signaling cascades ultimately lead to the observed cellular outcomes of cell cycle arrest and apoptosis.
Environmental Considerations and Sustainable Aspects of 4 Amino 2 Ethynylphenol
Predicted Environmental Fate and Transport Mechanisms
Due to a lack of direct experimental data for 4-Amino-2-ethynylphenol, its environmental fate and transport are predicted based on the known behavior of structurally similar compounds, such as substituted phenols, anilines, and ethynyl-containing aromatic compounds. The presence of a hydroxyl group, an amino group, and an ethynyl (B1212043) group on a benzene (B151609) ring suggests a complex interplay of properties that will govern its distribution and persistence in the environment.
The biodegradability of this compound is expected to be influenced by its constituent functional groups. Phenol (B47542) and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions, although the rate and extent of degradation can be highly dependent on the nature and position of the substituents. lsrca.on.canih.gov Similarly, aromatic amines can be mineralized by various microorganisms. mdpi.comnih.gov
Under aerobic conditions, the degradation of phenolic compounds is typically initiated by mono- or dioxygenase enzymes, which hydroxylate the aromatic ring, leading to the formation of catechols. unesp.br These intermediates then undergo ring cleavage, eventually being mineralized to carbon dioxide and water. unesp.br The amino group in anilines can also be a point of initial enzymatic attack. For 4-aminophenol (B1666318), a structurally related compound, degradation has been shown to proceed through the formation of benzoquinone and ammonia, followed by the generation of organic acids and eventual mineralization. mdpi.com
Table 1: Predicted Physicochemical Properties and Environmental Fate of Compounds Structurally Related to this compound
| Compound | Log Kow | Water Solubility (mg/L) | Henry's Law Constant (atm·m³/mol) | Predicted Soil Adsorption Coefficient (Koc) | Predicted Environmental Fate |
|---|---|---|---|---|---|
| Phenol | 1.46 | 82,000 | 3.98 x 10⁻⁷ | 39 | Low potential for bioaccumulation and adsorption to soil. olemiss.edu Rapid biodegradation in soil and water. cdc.gov |
| Aniline (B41778) | 0.90 | 36,000 | 1.23 x 10⁻⁶ | 25 | Low potential for bioaccumulation. Expected to be mobile in soil. Readily biodegradable. |
| 4-Aminophenol | 0.04 | 15,000 | 2.1 x 10⁻⁹ | 32 | Low bioaccumulation potential. High mobility in soil. Readily biodegradable. unesp.br |
| Phenylacetylene | 2.24 | 661 | 1.15 x 10⁻³ | 300 | Moderate potential for bioaccumulation and adsorption to soil organic carbon. Volatilization from water is expected. |
Note: The data presented in this table are for structurally related compounds and are intended to provide an estimate of the likely properties of this compound. Actual values may vary.
The movement of this compound between different environmental compartments (air, water, and soil) will be governed by its physicochemical properties, such as its soil adsorption coefficient (Koc), vapor pressure, and Henry's Law constant.
Sorption: The sorption of organic compounds to soil and sediment is largely influenced by their hydrophobicity (often indicated by the octanol-water partition coefficient, Kow) and the organic carbon content of the soil. cdc.gov Phenol has a relatively low Kow, suggesting it does not adsorb strongly to soil. olemiss.edu The presence of polar functional groups like the hydroxyl and amino groups in this compound would likely lead to a relatively low Kow and therefore, moderate to low sorption to soil organic matter. This suggests that the compound could be mobile in soil and potentially leach into groundwater. lsrca.on.ca However, specific interactions between the functional groups and soil minerals could also play a role. recyclingbristol.com
Volatilization: The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. For phenol, this value is low, indicating that volatilization is not a significant transport mechanism. cdc.gov The addition of the amino and ethynyl groups may alter the volatility. While data for this compound is not available, the relatively low volatility of similar substituted phenols suggests that it is likely to remain primarily in the aqueous or soil phase if released into the environment. canada.ca
Table 2: Biodegradability of Phenolic and Anilino Compounds
| Compound | Biodegradation Condition | Result | Reference |
|---|---|---|---|
| Phenol | Aerobic & Anaerobic | Readily biodegradable | olemiss.educdc.gov |
| Aniline | Aerobic & Anaerobic | Readily biodegradable | upenn.eduacs.org |
| 4-Aminophenol | Aerobic | Readily biodegradable | unesp.brmdpi.com |
| Substituted Phenols | Aerobic & Anaerobic | Varies from readily biodegradable to persistent depending on substituents | nih.govrsc.org |
| Aromatic Amines | Aerobic & Anaerobic | Generally biodegradable, but can be toxic at high concentrations | mdpi.comnih.gov |
Biodegradation Pathways and Kinetics
Green Chemistry and Sustainable Synthesis Alternatives for this compound Production
Traditional synthetic routes to complex organic molecules like this compound often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Green chemistry principles aim to address these issues by developing more sustainable and environmentally benign synthetic methods.
Several green chemistry approaches could be applied to the synthesis of this compound. For instance, microwave-assisted organic synthesis has been shown to be a high-yielding and efficient method for producing anilines and phenols from aryl halides without the need for metal catalysts or organic solvents. Current time information in Bangalore, IN.mit.edu This approach can significantly reduce reaction times and energy consumption.
The use of alternative reaction media, such as ionic liquids, has also been explored for the synthesis of aniline and phenol-based compounds. researchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic solvents.
Furthermore, the development of catalytic systems that are more efficient and can be easily recovered and reused is a key aspect of green chemistry. For the ethynylation step, which likely involves a Sonogashira coupling reaction, copper-free protocols are being developed to avoid the use of toxic copper co-catalysts and to simplify the recycling of the palladium catalyst. nih.govtandfonline.com
Table 3: Comparison of Conventional and Green Synthesis Methods for Phenols and Anilines
| Synthesis Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Amination/Hydroxylation | Metal-catalyzed reactions in organic solvents | Microwave-assisted synthesis in aqueous media | Reduced reaction time, no organic solvents, no metal catalyst Current time information in Bangalore, IN.mit.edu |
| Ethynylation (Sonogashira Coupling) | Pd/Cu catalysis in organic solvents | Copper-free catalysis, use of recyclable catalysts, mechanochemistry | Avoids toxic copper, catalyst recycling reduces waste, solvent-free options nih.govacs.orgfigshare.com |
| Solvent Use | Volatile organic solvents | Water, ionic liquids, deep eutectic solvents | Reduced VOC emissions, potential for solvent recycling Current time information in Bangalore, IN.researchgate.netmst.dk |
Waste Management and Recycling Strategies for Production Byproducts
The synthesis of this compound can generate various byproducts and waste streams that require proper management. A typical synthesis might involve the nitration of a phenol derivative, followed by reduction of the nitro group to an amine, and finally a Sonogashira coupling to introduce the ethynyl group.
The nitration step often uses a mixture of nitric and sulfuric acids, leading to acidic waste streams that need to be neutralized. The reduction of the nitro group can be achieved using metals like iron in acidic media, generating iron salt byproducts. acs.org
Other byproducts can include unreacted starting materials and side-products from the coupling reaction, such as diynes formed from the homocoupling of the alkyne. tandfonline.com The management of these waste streams should follow the waste management hierarchy, which prioritizes prevention, reuse, recycling, recovery, and finally, disposal. recyclingbristol.comepa.gov For instance, solvents can be recovered and purified for reuse. acs.org Byproducts that cannot be recycled may be incinerated for energy recovery, and any remaining hazardous waste must be disposed of in an environmentally sound manner. hse.gov.uk
Table 4: Potential Byproducts of this compound Synthesis and Their Management
| Synthesis Step | Potential Byproducts | Waste Management/Recycling Strategy |
|---|---|---|
| Nitration | Spent acids (H₂SO₄, HNO₃), nitrated isomers | Neutralization, recovery and reconcentration of acids where feasible. |
| Reduction | Metal salts (e.g., iron salts) | Precipitation and disposal in a landfill. |
| Sonogashira Coupling | Palladium catalyst, copper salts, organohalide salts, homocoupled alkyne (diyne) | Recycling of palladium catalyst, minimization of copper use, proper disposal of salt byproducts. mdpi.comnih.govacs.org |
| General | Organic solvents | Solvent recovery through distillation and reuse. acs.org |
Emerging Research Directions and Future Perspectives for 4 Amino 2 Ethynylphenol
Exploration of Novel Synthetic Routes and Derivatization Strategies
The synthesis of 4-amino-2-ethynylphenol and its derivatives is an active area of research, driven by the need for more efficient, scalable, and environmentally benign methods. Current synthetic approaches often involve multi-step processes. For instance, one common route starts with the nitration of a substituted phenol (B47542), followed by reduction of the nitro group to an amine. Another strategy involves the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. nih.govacs.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govacs.org
Researchers are exploring novel catalytic systems to improve the efficiency and selectivity of these reactions. For example, the use of bifunctional, noncovalent organocatalysts is an emerging trend. researchgate.net These catalysts can activate both nucleophilic and electrophilic reactants simultaneously through non-covalent interactions, such as hydrogen bonding, potentially leading to higher yields and better stereocontrol. researchgate.net
Derivatization of this compound is key to expanding its applications. The amino and phenolic hydroxyl groups are reactive sites that can be readily modified. For example, the amino group can undergo diazotization followed by coupling reactions to form azo dyes. Derivatization strategies also aim to enhance the compound's properties for specific applications. In analytical chemistry, derivatization is used to improve the detection of amine-containing metabolites in techniques like MALDI imaging mass spectrometry. nih.gov Reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) can react with the amine group to form a Schiff base, increasing the sensitivity and specificity of the analysis. nih.gov For gas chromatography-mass spectrometry (GC-MS) analysis, a two-step derivatization is often employed, involving esterification of the carboxylic acid group followed by acylation of the amine and hydroxyl groups to increase volatility and thermal stability. mdpi.com
Development of Advanced Materials with Tunable Properties Derived from this compound
The unique molecular structure of this compound, featuring a rigid aromatic ring with reactive amino and ethynyl (B1212043) functionalities, makes it an attractive building block for advanced materials. The ethynyl group, in particular, can participate in polymerization reactions, leading to the formation of polymers with interesting electronic and optical properties.
One area of focus is the development of pH-responsive polymers. For example, cyclic poly(4-ethynylphenol) can be synthesized through the demethylation of its precursor, cyclic poly(4-ethynylanisole). acs.org This cyclic polymer exhibits pH-responsive water solubility, being soluble in basic aqueous solutions and insoluble in acidic conditions. acs.org This property could be exploited for applications in drug delivery, sensors, and smart coatings.
Enzyme-initiated radical polymerization is another promising approach for creating novel polymers from phenolic compounds. mdpi.com Peroxidases, for instance, can catalyze the polymerization of phenols, offering a "green" alternative to traditional chemical methods. mdpi.comrsc.org By carefully selecting the monomer and reaction conditions, the properties of the resulting polymer can be controlled. For example, the polymerization of m-ethynylphenol using a peroxidase catalyst leads to a polymer that can be carbonized at a high yield. kyoto-u.ac.jp
Furthermore, this compound can be incorporated into metal-organic frameworks (MOFs). rsc.org MOFs are porous materials with a high surface area and tunable pore sizes, making them suitable for applications such as gas storage, catalysis, and drug delivery. rsc.org The functional groups on this compound can coordinate with metal ions to form robust and functional MOFs.
Deeper Elucidation of Mechanistic Biological Interactions at the Molecular Level
Understanding the biological activity of this compound at the molecular level is crucial for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, including enzymes and receptors. The amino and ethynyl groups play a key role in these interactions, potentially forming hydrogen bonds and other non-covalent interactions with the active sites of proteins.
Research suggests that this compound can act as an enzyme inhibitor by binding to the active site or by inducing a conformational change in the enzyme. This inhibitory activity could be harnessed for the treatment of various diseases. For instance, derivatives of this compound are being investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and other diseases. nih.gov
To gain a deeper understanding of these interactions, researchers are employing a range of techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling. researchgate.net These methods can provide detailed information about the binding mode and the specific interactions between the compound and its biological target. This knowledge is essential for the rational design of more potent and selective inhibitors.
Integration into Multidisciplinary Research Platforms
The versatile nature of this compound lends itself to integration into multidisciplinary research platforms. Its applications span across chemistry, biology, medicine, and materials science.
In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents. In materials science, it is a building block for functional polymers and MOFs. acs.orgrsc.org In analytical chemistry, its derivatives are used as probes for bioimaging and sensing. nih.gov
The convergence of these fields can lead to innovative solutions for complex problems. For example, the development of drug-eluting polymers or MOFs based on this compound could combine the therapeutic properties of the compound with the controlled release capabilities of the material. This integrated approach could lead to more effective and targeted drug delivery systems.
Furthermore, the study of this compound can benefit from a multidisciplinary approach that combines experimental and computational methods. For instance, quantum chemical calculations can be used to predict the electronic properties and reactivity of the compound, while molecular dynamics simulations can provide insights into its interactions with biological systems. This synergy between different disciplines is essential for accelerating the pace of discovery and innovation.
Challenges and Opportunities in the Academic Research of this compound
Challenges:
One of the main challenges in the academic research of this compound is the development of efficient and scalable synthetic routes. While several methods exist, they often involve multiple steps and require expensive catalysts. nih.govacs.org There is a need for more sustainable and cost-effective synthetic strategies.
Another challenge is the comprehensive characterization of the materials derived from this compound. The properties of these materials can be highly dependent on their structure and morphology, which can be difficult to control and characterize. Advanced analytical techniques and a deeper understanding of the structure-property relationships are needed.
In the context of biological applications, a significant hurdle is the elucidation of the precise mechanisms of action. While the compound has shown promise as an enzyme inhibitor, the specific molecular targets and pathways involved are not always well understood. Further research is needed to unravel these complex biological interactions.
Opportunities:
Despite the challenges, there are numerous opportunities for academic research on this compound. The development of novel catalysts for its synthesis and polymerization is a fertile area for innovation. researchgate.net This could lead to the discovery of new materials with unique properties and applications.
The exploration of this compound as a building block for functional materials, such as conductive polymers, sensors, and smart materials, holds great promise. Its unique combination of functional groups provides a rich platform for designing materials with tailored properties.
Furthermore, the investigation of its biological activities could lead to the development of new therapeutic agents for a range of diseases. The compound's ability to interact with multiple biological targets suggests that it may have a broad spectrum of activity. A deeper understanding of its pharmacology could unlock its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-ethynylphenol, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the phenol ring. For example, Suzuki-Miyaura coupling could introduce the ethynyl group, followed by selective amination. Purity optimization may include recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring via HPLC or TLC is critical to confirm intermediate purity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous phenol derivatives, strict PPE protocols are required: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A hazard). Use fume hoods for ventilation, as inhalation risks include respiratory irritation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures follow GHS guidelines: flush eyes with water for 15 minutes and seek medical attention for persistent irritation .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR can confirm aromatic proton environments (δ 6.5–7.5 ppm) and amine protons (δ 2.5–3.5 ppm). C NMR identifies sp carbons (100–150 ppm) and ethynyl carbons (70–90 ppm).
- FT-IR : Look for O-H stretches (3200–3600 cm), C≡C stretches (~2100 cm), and N-H bends (1500–1600 cm).
- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and hyperpolarizability (β). Key steps:
Optimize molecular geometry using Gaussian or ORCA.
Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer.
Evaluate NLO response via dipole moment and polarizability tensors.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Source Identification : Check solvent effects (DMSO vs. CDCl) and pH-dependent protonation states of the amine group.
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Dynamic Effects : Consider rotational barriers of the ethynyl group, which may cause signal splitting. Variable-temperature NMR can confirm conformational mobility .
Q. How can reaction conditions be optimized for coupling this compound with aromatic halides in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), CuI, or ligand-free conditions for Sonogashira coupling.
- Solvent Optimization : Use DMF or THF with degassing to prevent oxidative side reactions.
- Kinetic Analysis : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). Adjust temperature (60–100°C) and base (EtN, KCO) to enhance yields .
Data Analysis & Reporting
Q. How should researchers document raw data and uncertainties in studies involving this compound?
- Methodological Answer :
- Raw Data : Include NMR/FT-IR spectra, chromatograms, and crystallography files in supplementary materials. Use appendices for large datasets (e.g., DFT output files).
- Uncertainty Quantification : Report standard deviations for triplicate measurements. For computational studies, include error margins from basis set approximations.
- Reproducibility : Publish detailed synthetic protocols (e.g., molar ratios, reaction times) and instrument calibration methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
